

# Application Notes and Protocols for CA-170 in Syngeneic Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

CA-170 is an orally bioavailable small molecule inhibitor targeting the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1), PD-L2, and V-domain Ig suppressor of T cell activation (VISTA).[1][2][3] By blocking these negative regulators of T cell function, CA-170 aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells.[2][3] Preclinical studies in various syngeneic tumor models have demonstrated the antitumor efficacy of CA-170, both as a monotherapy and in combination with other cancer treatments.[1][4] These application notes provide a summary of the key findings and detailed protocols for the use of CA-170 in common syngeneic mouse models.

## **Mechanism of Action**

CA-170 is believed to function by inducing the formation of a defective ternary complex with PD-L1, which blocks its signaling without preventing the assembly of the PD-1:PD-L1 complex. [1][4] This action rescues the proliferation and effector functions of T cells that are inhibited by PD-L1, PD-L2, and VISTA.[1][4][5] In preclinical models, oral administration of CA-170 has been shown to increase the proliferation and activation of tumor-infiltrating T cells.[1][4]

## **Data Summary from Syngeneic Tumor Models**



The anti-tumor activity of CA-170 has been evaluated in several immunocompetent mouse tumor models. The following tables summarize the quantitative data from these studies.

Table 1: Single-Agent Anti-Tumor Efficacy of CA-170

| Syngeneic<br>Model                 | Mouse<br>Strain | Treatment                                  | Dosing<br>Schedule         | Tumor<br>Growth<br>Inhibition<br>(TGI)       | p-value       |
|------------------------------------|-----------------|--------------------------------------------|----------------------------|----------------------------------------------|---------------|
| MC38 Colon<br>Adenocarcino<br>ma   | C57BL/6         | CA-170 (10<br>mg/kg)                       | Oral, daily for<br>14 days | 43%                                          | < 0.01        |
| MC38 Colon<br>Adenocarcino<br>ma   | C57BL/6         | anti-PD-1<br>antibody (100<br>μ g/animal ) | Subcutaneou<br>s, weekly   | 36%                                          | < 0.05        |
| B16F10<br>Melanoma<br>(Metastasis) | C57BL/6         | CA-170 (10<br>mg/kg)                       | Oral, daily for<br>14 days | 73%<br>reduction in<br>metastatic<br>nodules | < 0.01        |
| CT26 Colon<br>Carcinoma            | BALB/c          | CA-170 (10<br>mg/kg)                       | Oral, daily for<br>12 days | 43%                                          | Not specified |

Table 2: Combination Therapy Anti-Tumor Efficacy of CA-170 in CT26 Model



| Treatment Group                             | Dosing Schedule                        | Tumor Growth<br>Inhibition (TGI) | p-value        |
|---------------------------------------------|----------------------------------------|----------------------------------|----------------|
| Docetaxel (10 mg/kg)                        | Not specified, for 12 days             | 43%                              | < 0.05         |
| CA-170 (10 mg/kg) +<br>Docetaxel (10 mg/kg) | Not specified, for 12 days             | 68%                              | < 0.05         |
| Cyclophosphamide<br>(CTX) (100 mg/kg)       | Single dose                            | Not specified                    | Not applicable |
| CA-170 (3 mg/kg) +<br>CTX (100 mg/kg)       | Oral, daily + single<br>CTX dose       | Survival advantage               | < 0.01         |
| CA-170 (10 mg/kg) +<br>CTX (100 mg/kg)      | Oral, daily + single<br>CTX dose       | Survival advantage               | < 0.001        |
| anti-PD-1 antibody +<br>CTX (100 mg/kg)     | Subcutaneous, weekly + single CTX dose | Survival advantage               | < 0.001        |

Table 3: Immune Cell Activation by CA-170 in Syngeneic Models



| Syngeneic<br>Model | Treatment                    | Immune Cell<br>Population | Activation<br>Marker | Fold Increase<br>vs. Vehicle |
|--------------------|------------------------------|---------------------------|----------------------|------------------------------|
| CT26               | CA-170 (10<br>mg/kg, 5 days) | CD8+ T cells              | Ki67                 | Significant increase         |
| CT26               | CA-170 (10<br>mg/kg, 5 days) | CD8+ T cells              | OX-40                | Significant increase         |
| CT26               | CA-170 (10<br>mg/kg, 5 days) | CD4+ T cells              | Ki67                 | Significant increase         |
| CT26               | CA-170 (10<br>mg/kg, 5 days) | CD4+ T cells              | OX-40                | Significant increase         |
| MC38               | CA-170 (3<br>mg/kg, 7 days)  | Blood CD8+ T<br>cells     | Granzyme B           | Significant increase         |
| MC38               | CA-170 (3<br>mg/kg, 7 days)  | Tumor CD8+ T<br>cells     | Granzyme B           | Significant increase         |
| MC38               | CA-170 (3<br>mg/kg, 7 days)  | Blood CD8+ T<br>cells     | IFN-y                | Significant increase         |
| MC38               | CA-170 (3<br>mg/kg, 7 days)  | Tumor CD8+ T<br>cells     | IFN-y                | Significant<br>increase      |

# **Experimental Protocols Cell Line Culture**

MC38 (Murine Colon Adenocarcinoma)

- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, and 1X non-essential amino acids.
- Culture Conditions: 37°C, 5% CO2.
- Subculturing: Passage at 80-90% confluency. Wash with PBS, detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a 1:5 to 1:10 ratio.



### CT26 (Murine Colon Carcinoma)

- Culture Medium: RPMI-1640 Medium supplemented with 10% FBS.
- Culture Conditions: 37°C, 5% CO2.
- Subculturing: Passage at 80-90% confluency. Wash with PBS, detach with 0.25% Trypsin-EDTA, and re-seed at an appropriate ratio.

#### B16F10 (Murine Melanoma)

- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.
- Culture Conditions: 37°C, 5% CO2.
- Subculturing: Passage at 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:2 to 1:4 ratio.

## In Vivo Syngeneic Tumor Model Studies

- 1. Subcutaneous Tumor Implantation (MC38 and CT26 Models)
- Harvest cultured tumor cells during the exponential growth phase.
- Wash the cells with sterile PBS and resuspend in PBS or Hank's Balanced Salt Solution (HBSS) at a concentration of 5 x 10<sup>6</sup> cells/mL.
- Subcutaneously inject 100 μL of the cell suspension (5 x 10<sup>5</sup> cells) into the flank of the appropriate mouse strain (C57BL/6 for MC38, BALB/c for CT26).
- Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Initiate treatment when tumors reach a predetermined size (e.g., 100-150 mm<sup>3</sup>).
- 2. Metastatic Tumor Model (B16F10 Model)
- Harvest and prepare B16F10 cells as described above.
- Inject 1 x 10<sup>5</sup> to 2 x 10<sup>5</sup> cells in 100-200 μL of sterile PBS via the tail vein of C57BL/6 mice.
- Initiate treatment as per the study design (e.g., one day post-injection).
- At the end of the study (e.g., 14-21 days), euthanize the mice and harvest the lungs.



- Quantify metastatic nodules by counting the black pigmented foci on the lung surface.
- 3. Drug Administration
- CA-170: Prepare a fresh formulation daily. Administer orally (p.o.) via gavage at the desired concentration (e.g., 3 or 10 mg/kg) in a suitable vehicle.
- Control Antibodies (e.g., anti-PD-1): Administer subcutaneously (s.c.) or intraperitoneally (i.p.) at the specified dose (e.g., 100 μ g/animal) and schedule (e.g., weekly).
- Combination Agents (e.g., Docetaxel, Cyclophosphamide): Administer via the appropriate route (e.g., i.p.) at the specified dose and schedule.

# Isolation of Tumor-Infiltrating Lymphocytes (TILs) and Flow Cytometry

- 1. Tumor Digestion
- Excise tumors from euthanized mice and mince into small pieces.
- Digest the tumor fragments in a solution containing collagenase (e.g., Collagenase D) and DNase I in a suitable buffer (e.g., RPMI 1640) at 37°C for 30-60 minutes with agitation.
- Filter the resulting cell suspension through a 70 μm cell strainer to obtain a single-cell suspension.
- Lyse red blood cells using an ACK lysis buffer.
- Wash the cells with PBS or FACS buffer (PBS with 2% FBS).
- 2. Flow Cytometry Staining
- Count the viable cells and adjust the concentration to 1-2 x 10<sup>6</sup> cells per sample.
- Block Fc receptors with an anti-CD16/32 antibody.
- Stain for surface markers using a cocktail of fluorescently conjugated antibodies (e.g., CD45, CD3, CD4, CD8, OX-40).
- For intracellular staining (e.g., Ki67, Granzyme B, IFN-γ), fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.
- Stain for intracellular markers with the appropriate antibodies.
- Wash the cells and resuspend in FACS buffer for analysis on a flow cytometer.

## **Visualizations**





Click to download full resolution via product page

Caption: CA-170 blocks the inhibitory signals from PD-L1/L2 and VISTA.





Click to download full resolution via product page

Caption: Workflow for in vivo efficacy studies of CA-170.





Click to download full resolution via product page

Caption: CA-170's mechanism leading to anti-tumor effects.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Syngeneic Tumor Models for the In Vivo Assessment Cancer Immunotherapies [explicyte.com]
- 3. mdpi.com [mdpi.com]



- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Protocol to study the immune profile of syngeneic mouse tumor models PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for CA-170 in Syngeneic Tumor Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b061668#ca-170-applications-in-syngeneic-tumor-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com